Epiandrosterone b-D-glucuronide

Description

BenchChem offers high-quality Epiandrosterone b-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epiandrosterone b-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

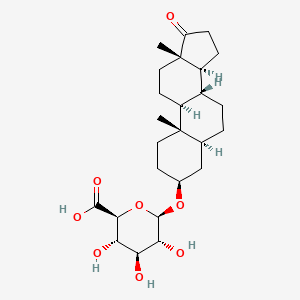

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUIRAVTUVCQTF-PALHZPRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437848 | |

| Record name | Epiandrosterone Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-00-5 | |

| Record name | Epiandrosterone Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Biological Significance of Epiandrosterone Glucuronide as a Phase II Metabolite

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epiandrosterone glucuronide (EpiA-G) is a critical Phase II metabolite in human androgen catabolism. While historically considered an inactive excretion product, its biological significance is now understood to extend far beyond simple clearance. As the water-soluble conjugate of epiandrosterone, EpiA-G serves as a crucial integrated marker of peripheral androgen metabolism, particularly reflecting the activity of 5α-reductase—the key enzyme in the conversion of testosterone to the more potent dihydrotestosterone (DHT). Consequently, the quantification of EpiA-G in biological matrices such as urine and plasma provides a more comprehensive assessment of total androgenic load and tissue-specific androgen action than measuring its precursors alone. This guide elucidates the biochemical formation, physiological roles, clinical relevance, and analytical methodologies for EpiA-G, positioning it as a vital biomarker in endocrinology, clinical diagnostics, and anti-doping efforts.

The Foundation: Phase II Metabolism and Androgen Inactivation

Steroid hormones, being lipophilic, require metabolic modification to increase their water solubility for efficient renal and biliary excretion. This process occurs in two phases. Phase I involves introducing or exposing functional groups (e.g., hydroxylation), while Phase II metabolism involves conjugating these modified compounds with endogenous hydrophilic molecules.

Glucuronidation, catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, is a predominant Phase II reaction for androgens.[1][2] This process attaches a glucuronic acid moiety to the steroid, drastically increasing its polarity. Epiandrosterone (5α-androstan-3β-ol-17-one), a downstream metabolite of dehydroepiandrosterone (DHEA) and a stereoisomer of androsterone, undergoes this conjugation to form epiandrosterone glucuronide.[3] This conversion is not merely a detoxification step but the final chapter in the story of androgen action, providing a quantifiable record of the metabolic activity that preceded it.

The Androgen Metabolic Cascade

The journey to EpiA-G begins with precursor androgens like DHEA and testosterone. The pivotal enzyme, 5α-reductase, converts testosterone into the highly potent DHT in androgen-sensitive tissues like the skin, hair follicles, and prostate.[4] DHT and other C19 steroids are then further metabolized to androstanediols and androstanediones, including epiandrosterone.[5] These metabolites are then primarily conjugated with glucuronic acid or sulfate to facilitate their removal.[3][5] The resulting glucuronide conjugates, including EpiA-G, are released into circulation and ultimately excreted in the urine.[3]

Figure 1: Simplified metabolic pathway to Epiandrosterone Glucuronide.

Clinical and Biological Significance of EpiA-G

The concentration of EpiA-G in circulation or urine is a direct reflection of the upstream androgen cascade, making it a powerful diagnostic and research tool.

A Superior Marker of Peripheral Androgen Action

Measuring serum testosterone alone can be misleading as it does not account for the intracrine production and action of androgens in peripheral tissues.[6] A significant portion of androgen activity occurs locally within cells, where precursors are converted to potent androgens that act without being released back into the bloodstream in large quantities.[6] Since glucuronidated metabolites are the obligatory end-products of this entire process, their measurement provides an integrated picture of the total androgen pool.[6] Studies have shown that serum levels of androgen glucuronides, unlike testosterone, correlate better with clinical signs of hyperandrogenism.[6][7]

Biomarker in Hyperandrogenic Disorders

Polycystic Ovary Syndrome (PCOS): PCOS is characterized by hyperandrogenism.[7] Women with PCOS often exhibit enhanced 5α-reductase activity, leading to higher production of DHT and its metabolites.[8][9] Consequently, levels of androgen glucuronides are often significantly elevated in women with PCOS compared to healthy controls, making them more reliable markers of the underlying androgen excess than testosterone itself.[7][10]

Hirsutism and Androgenic Alopecia: These conditions are classic signs of excess androgen action on the pilosebaceous unit. Elevated 5α-reductase activity in the skin is a key pathogenic factor.[11][12] Androgen glucuronides, such as 3α-androstanediol glucuronide (a related metabolite), have been shown to be elevated in hirsute women and are considered markers of this peripheral androgen metabolism.[11][13][14]

Relevance in Prostate Cancer

Androgens are the primary drivers of prostate cancer growth. Therapies often focus on androgen deprivation.[15] While the direct association between EpiA-G and prostate cancer risk is complex, monitoring androgen metabolites is crucial for understanding disease progression and response to therapy. For instance, treatment with 5α-reductase inhibitors like finasteride dramatically lowers DHT levels, which is reflected by a significant reduction in its downstream glucuronidated metabolites.[16][17] This highlights the utility of these metabolites in verifying the biochemical efficacy of such drugs.

Application in Anti-Doping

The administration of exogenous testosterone is a common form of doping in sports. Detecting this abuse is challenging because testosterone is an endogenous substance. Anti-doping laboratories monitor the urinary testosterone/epitestosterone (T/E) ratio, which relies on the measurement of their respective glucuronides.[1] Furthermore, sulfoconjugated epiandrosterone has been identified as a potential long-term marker for testosterone misuse.[18][19] The analysis of the full steroid profile, including glucuronide and sulfate conjugates like EpiA-G, provides a more robust dataset to detect abnormalities indicative of doping.[18][20]

Analytical Methodologies for EpiA-G Quantification

Accurate quantification of EpiA-G is paramount for its use as a biomarker. While immunoassays were used historically, they suffer from significant limitations, including cross-reactivity with other steroid metabolites.[7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now the gold standard, offering superior specificity, sensitivity, and the ability to measure multiple steroid conjugates simultaneously.[21][22]

Figure 2: General workflow for Epiandrosterone Glucuronide analysis by LC-MS/MS.

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters used for the quantification of EpiA-G and related androgen conjugates.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Citation(s) |

| Epiandrosterone Glucuronide (EpiA-G) | 465.2 | 289.2 | 113.1 | [2] |

| Androsterone Glucuronide (A-G) | 465.3 | 289.2 | 113.1 | [2] |

| Testosterone Glucuronide (T-G) | 464.2 | 288.2 | 109.1 | [2] |

| Etiocholanolone Glucuronide (Etio-G) | 465.3 | 289.2 | 113.1 | [2] |

| Note: Exact m/z values may vary slightly based on instrumentation and ionization mode (positive/negative). The values presented are representative. |

Experimental Protocol: Quantification of EpiA-G in Human Urine via LC-MS/MS

This protocol describes a robust method for the simultaneous quantification of multiple androgen glucuronides, adapted from established methodologies.[2][21][23]

A. Reagents and Materials

-

Certified reference standards: Epiandrosterone glucuronide, Testosterone-d3 glucuronide (internal standard).

-

Solvents: Methanol, Acetonitrile (LC-MS grade).

-

Reagents: Formic acid, Ammonium acetate.

-

Solid Phase Extraction (SPE) cartridges: Oasis HLB or equivalent.

-

Human urine samples (stored at -80°C).

B. Sample Preparation (Solid Phase Extraction)

-

Thaw urine samples on ice. Centrifuge at 3,000 x g for 10 minutes to pellet debris.

-

To 500 µL of urine supernatant, add 50 µL of internal standard working solution (e.g., Testosterone-d3 glucuronide at 100 ng/mL).

-

Vortex mix for 10 seconds.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% formic acid). Vortex to mix.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

C. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

EpiA-G: Q1 466.3 -> Q3 291.2 (Quantifier), Q1 466.3 -> Q3 273.2 (Qualifier).

-

Testosterone-d3-G (IS): Q1 467.3 -> Q3 291.2.

-

-

Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound parameters (e.g., collision energy, declustering potential) for maximal signal intensity.

-

D. Data Analysis

-

Generate a calibration curve using standards of known concentrations (e.g., 1-1000 ng/mL).

-

Calculate the peak area ratio of the analyte (EpiA-G) to the internal standard (Testosterone-d3-G).

-

Quantify the concentration of EpiA-G in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Conclusion and Future Perspectives

Epiandrosterone glucuronide has transitioned from being viewed as a simple metabolic byproduct to a sophisticated biomarker of integrated androgenic activity. Its measurement offers a window into peripheral 5α-reductase function, providing critical insights that are often missed when assessing only precursor hormones. For researchers and drug development professionals, EpiA-G and its related conjugates are invaluable tools for diagnosing and monitoring hyperandrogenic states, assessing the pharmacodynamic effects of 5α-reductase inhibitors, and enhancing the integrity of anti-doping programs.

Future research should focus on further elucidating the specific roles of different UGT isoforms in EpiA-G formation, which could explain inter-individual variability in androgen metabolism. Additionally, expanding the panel of measured steroid glucuronides and sulfates in clinical studies will undoubtedly lead to more refined diagnostic algorithms and a deeper understanding of the complex interplay of steroids in health and disease.

References

-

Cho, L. W., Sathyapalan, T., Kilpatrick, E. S., Keevil, B. G., Miller, A. G., Coady, A. M., Ahmed, L., & Atkin, S. L. (2017). Androsterone glucuronide to dehydroepiandrosterone sulphate ratio is discriminatory for obese Caucasian women with polycystic ovary syndrome. BMC Endocrine Disorders, 17(1), 26. [Link]

-

Gaudl, A., Kratzsch, J., Bae, Y. J., Kiess, W., & Wudy, S. A. (2020). Targeted LC-MS/MS analysis of steroid glucuronides in human urine. The Journal of Steroid Biochemistry and Molecular Biology, 204, 105774. [Link]

-

Van Renterghem, P., Van Eenoo, P., Geyer, H., Schänzer, W., & Delbeke, F. T. (2010). Evaluation of epiandrosterone as a long-term marker of testosterone use. ResearchGate. [Link]

-

Brown, E. D., Wrona, M. D., & Giles, K. (2011). Determination of testosterone and epitestosterone glucuronides in urine by ultra performance liquid chromatography-ion mobility-mass spectrometry. Analyst, 136(7), 1385-1392. [Link]

-

Cho, L. W., Sathyapalan, T., Kilpatrick, E. S., Keevil, B. G., Miller, A. G., Coady, A. M., Ahmed, L., & Atkin, S. L. (2017). Androsterone glucuronide to dehydroepiandrosterone sulphate ratio is discriminatory for obese Caucasian women with polycystic ovary syndrome. PubMed. [Link]

-

Van Renterghem, P., Van Eenoo, P., Geyer, H., Schänzer, W., & Delbeke, F. T. (2011). Evaluation of epiandrosterone as a long-term marker of testosterone use. Drug testing and analysis, 3(11-12), 820–826. [Link]

-

Gefen, A., Tiosano, D., & Hochberg, Z. (2016). Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer. Ktisis. [Link]

-

Brochu, M., Bélanger, A., & Poirier, D. (1988). Levels of Plasma Steroid Glucuronides in Intact and Castrated Men With Prostatic Cancer. PubMed. [Link]

-

Labrie, F., Cusan, L., Gomez, J. L., Martel, C., Bérubé, R., Bélanger, P., Bélanger, A., & Diamond, P. (2006). Androgen glucuronides, instead of testosterone, as the new markers of androgenic activity in women. The Journal of steroid biochemistry and molecular biology, 99(4-5), 182–188. [Link]

-

Goodman, P. J., Till, C., Tangen, C. M., Lilja, H., Kristal, A. R., Lin, D. W., ... & Thompson, I. M. (2012). Associations of serum sex steroid hormone and 5α-androstane-3α,17β-diol glucuronide concentrations with prostate cancer risk among men treated with finasteride. Cancer Epidemiology, Biomarkers & Prevention, 21(10), 1799-1807. [Link]

-

Serafini, P., & Lobo, R. A. (1986). Assessment of 5 alpha-reductase activity in hirsute women: comparison of serum androstanediol glucuronide with urinary androsterone and aetiocholanolone excretion. Fertility and sterility, 45(5), 629-634. [Link]

-

Sten, T., Bichlmaier, I., Kuuranne, T., Leinonen, A., Yli-Kauhaluoma, J., & Finel, M. (2009). Genetic variability, the urinary testosterone/ epitestosterone ratio and anabolic steroids abuse. World Anti Doping Agency - WADA. [Link]

-

Goodman, P. J., Till, C., Tangen, C. M., Lilja, H., Kristal, A. R., Lin, D. W., ... & Thompson, I. M. (2012). Associations of serum sex steroid hormones and 5α-androstane-3α,17β-diol glucuronide concentrations with prostate cancer risk among men treated with finasteride. PMC. [Link]

-

Al-Soud, Y. A. (2020). Mass Spectrometry Based Determination of Unconjugated, Sulfated and Glucuronidated Steroid Hormones and Their Metabolites in Biological Fluids. JLUpub. [Link]

-

Basit, A., Re-analysis of pediatric urine samples, N. T., & Prasad, B. (2020). Normalized testosterone glucuronide as a potential urinary biomarker for highly variable UGT2B17 in children 7 to 18 years. PMC. [Link]

-

Storbeck, K. H., Schiffer, L., Baranowski, E. S., Chvochtova, Z., Wudy, S. A., & Arlt, W. (2019). Intracrine androgen biosynthesis, metabolism and action revisited. Molecular and cellular endocrinology, 489, 4-15. [Link]

-

Bizec, B. L., Brun, E. M., & Monteau, F. (2008). Isolation and quantification by high-performance liquid chromatography-ion-trap mass spectrometry of androgen sulfoconjugates in human urine. Rapid communications in mass spectrometry : RCM, 22(13), 2057–2066. [Link]

-

Fassnacht, M., Schlenz, N., Schneider, S., Wudy, S. A., & Allolio, B. (2003). Beyond adrenal and ovarian androgen generation: Increased peripheral 5 alpha-reductase activity in women with polycystic ovary syndrome. The Journal of Clinical Endocrinology & Metabolism, 88(6), 2760-2766. [Link]

-

Basit, A., Re-analysis of pediatric urine samples, N. T., & Prasad, B. (2020). Androgen metabolism scheme. ResearchGate. [Link]

-

Van Renterghem, P., Van Eenoo, P., Geyer, H., Schänzer, W., & Delbeke, F. T. (2011). EVALUATION OF EPIANDROSTERONE AS A LONG-TERM MARKER OF TESTOSTERONE USE. Semantic Scholar. [Link]

-

Kristensen, K., & Jensen, L. K. (2009). Determination of sulphate- and glucuronide-conjugated anabolic steroids by direct injection of urine to UPLC-MS. Recent advances in doping analysis (17). [Link]

-

Pitts, R. L., & Horton, R. (1986). Female androgenic alopecia. The 3 alpha,17 beta-androstanediol glucuronide/sex hormone binding globulin ratio as a possible marker for female pattern baldness. Archives of dermatology, 122(9), 1011–1015. [Link]

-

Maliqueo, M., Sir-Petermann, T., Pérez, V., & Echiburú, B. (2013). Evidence for Increased 5α-Reductase Activity During Early Childhood in Daughters of Women With Polycystic Ovary Syndrome. PMC. [Link]

-

Feher, J. J. (2023). Adrenal Androgens and Aging. Endotext. [Link]

-

Matteri, R. K., Stanczyk, F. Z., & Lobo, R. A. (1990). Androsterone glucuronide is a marker of adrenal hyperandrogenism in hirsute women. Clinical endocrinology, 32(3), 283–292. [Link]

-

Zduńska, K., Rzepecka-Węglarz, B., & Bergler-Czop, B. (2024). Hormones of Hair Loss in Non-Scarring Alopecias. Encyclopedia.pub. [Link]

-

Wikipedia contributors. (2024). 5α-Reductase. Wikipedia. [Link]

-

EBSCO. (n.d.). Antiandrogens (Cancer treatment). Research Starters. [Link]

Sources

- 1. Genetic variability, the urinary testosterone/ epitestosterone ratio and anabolic steroids abuse | World Anti Doping Agency [wada-ama.org]

- 2. Normalized testosterone glucuronide as a potential urinary biomarker for highly variable UGT2B17 in children 7 to 18 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracrine androgen biosynthesis, metabolism and action revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 5. Adrenal Androgens and Aging - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Androgen glucuronides, instead of testosterone, as the new markers of androgenic activity in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Androsterone glucuronide to dehydroepiandrosterone sulphate ratio is discriminatory for obese Caucasian women with polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beyond adrenal and ovarian androgen generation: Increased peripheral 5 alpha-reductase activity in women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence for Increased 5α-Reductase Activity During Early Childhood in Daughters of Women With Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Androsterone glucuronide to dehydroepiandrosterone sulphate ratio is discriminatory for obese Caucasian women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of 5 alpha-reductase activity in hirsute women: comparison of serum androstanediol glucuronide with urinary androsterone and aetiocholanolone excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Female androgenic alopecia. The 3 alpha,17 beta-androstanediol glucuronide/sex hormone binding globulin ratio as a possible marker for female pattern baldness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Androsterone glucuronide is a marker of adrenal hyperandrogenism in hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiandrogens (Cancer treatment) | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 16. Associations of serum sex steroid hormone and 5α-androstane-3α,17β-diol glucuronide concentrations with prostate cancer risk among men treated with finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Associations of serum sex steroid hormones and 5α-androstane-3α,17β-diol glucuronide concentrations with prostate cancer risk among men treated with finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of epiandrosterone as a long-term marker of testosterone use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isolation and quantification by high-performance liquid chromatography-ion-trap mass spectrometry of androgen sulfoconjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 23. dshs-koeln.de [dshs-koeln.de]

chemical stability of 3beta-hydroxy-5alpha-androstan-17-one glucuronide

An In-Depth Technical Guide to the Chemical Stability of 3β-Hydroxy-5α-Androstan-17-One Glucuronide

Executive Summary

3β-hydroxy-5α-androstan-17-one glucuronide, the conjugated form of the androgen metabolite epiandrosterone, is a critical biomarker in clinical endocrinology and anti-doping science. The integrity of this molecule is paramount for accurate and reproducible quantification. This technical guide provides a comprehensive analysis of the factors governing its chemical stability, including pH, temperature, and enzymatic activity. The primary degradation pathway is identified as the hydrolysis of the C3-glucuronide bond, a reaction that can be catalyzed by acid or, most significantly, by β-glucuronidase enzymes. We present detailed, field-proven protocols for assessing long-term stability in biological matrices and for conducting forced degradation studies. This guide emphasizes the causality behind experimental design, offering researchers and drug development professionals the foundational knowledge to ensure the integrity of their analytical results through proper sample handling, storage, and methodological selection.

Introduction to 3β-Hydroxy-5α-Androstan-17-One Glucuronide

3β-hydroxy-5α-androstan-17-one, commonly known as epiandrosterone, is a C19 steroid and a downstream metabolite of testosterone and dihydrotestosterone (DHT)[1]. In humans and other mammals, Phase II metabolism facilitates the excretion of endogenous steroids by increasing their water solubility. This is primarily achieved through conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting molecule, 3β-hydroxy-5α-androstan-17-one glucuronide, is a major urinary and circulating metabolite.

The quantitative analysis of this glucuronide conjugate is essential for evaluating androgen metabolism and is a cornerstone of the World Anti-Doping Agency's (WADA) "steroid profile" for detecting endogenous steroid abuse[2]. Accurate measurement is fundamentally dependent on the pre-analytical and analytical stability of the molecule. Degradation of the conjugate prior to analysis can lead to a significant underestimation of its concentration, compromising clinical diagnoses and the fairness of sport. This guide serves as an authoritative resource on the principles and practices required to maintain the chemical integrity of this vital analyte.

Physicochemical Properties

Understanding the molecule's structure is fundamental to appreciating its stability. The key feature is the glycosidic bond linking the glucuronic acid moiety to the 3β-hydroxyl group of the epiandrosterone steroid core. This bond is the primary site of chemical and enzymatic instability.

| Property | Detail |

| Systematic IUPAC Name | (2S,3S,4S,5R,6R)-6-{[(3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one-3-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Common Names | Epiandrosterone glucuronide; 3β-hydroxy-5α-androstan-17-one 3-glucuronide |

| Molecular Formula | C₂₅H₃₈O₈ |

| Molar Mass | 466.57 g/mol |

| Core Structure | A 5α-androstane steroid skeleton (epiandrosterone) linked via an O-glycosidic bond at the C3β position to a glucuronic acid moiety. |

Core Principles of Stability: The Glucuronide Bond

The stability of 3β-hydroxy-5α-androstan-17-one glucuronide is almost entirely defined by the resilience of its C3-O-glucuronide bond. The molecule's degradation is overwhelmingly characterized by the hydrolysis of this bond, which liberates the unconjugated (or "free") epiandrosterone and glucuronic acid. This process can be initiated by several factors, which must be rigorously controlled during sample collection, storage, and analysis.

Factors Influencing Chemical Stability

Effect of pH

The glycosidic bond of steroid glucuronides is susceptible to cleavage under different pH conditions, though its reactivity varies.

-

Acidic Conditions: The glucuronide bond is prone to acid-catalyzed hydrolysis. Chemical hydrolysis methods have been developed that utilize acidic conditions, sometimes combined with heat, to cleave the conjugate[3]. Therefore, prolonged exposure of samples to a low pH environment should be avoided to prevent artificial degradation.

-

Neutral Conditions: At neutral pH and in the absence of enzymatic activity, the molecule is relatively stable, especially at reduced temperatures.

-

Alkaline Conditions: Androgen glucuronides are generally more resistant to hydrolysis under alkaline conditions compared to acidic ones[3]. This relative stability is a key consideration in the design of extraction and cleanup procedures.

Effect of Temperature

Temperature is a critical determinant of long-term stability. Kinetic energy directly influences the rate of both chemical and enzymatic degradation.

-

Elevated Temperatures (e.g., 37°C): Storage at physiological or higher temperatures significantly accelerates degradation. Studies on similar steroid glucuronides, like those of testosterone and epitestosterone, have shown that storage at 37°C for as little as 7 days can lead to partial cleavage of the glucuronide conjugates[4].

-

Refrigerated Storage (e.g., 4°C): Refrigeration dramatically slows the degradation process. Sterilized urine samples containing testosterone glucuronide have proven stable for up to 22 months at 4°C[4].

-

Frozen Storage (e.g., -20°C to -80°C): This is the gold standard for long-term preservation. At -20°C, steroid glucuronides in sterilized urine are stable for at least 22 months[4]. For plasma samples, storage at -25°C has been shown to preserve steroid integrity for over 10 years[5]. Repeated freeze-thaw cycles have been shown to have no significant effect on the stability of testosterone and epitestosterone glucuronides, suggesting the molecule is robust to this common laboratory practice[4].

Table 1: Summary of Temperature-Dependent Stability for Steroid Glucuronides

| Storage Condition | Timeframe | Expected Stability | Rationale & Key Considerations |

| 37°C (98.6°F) | Days | Poor. Significant degradation expected. | Accelerates both chemical and enzymatic hydrolysis. Unsuitable for storage[4]. |

| Room Temperature | Hours to Days | Limited. Gradual degradation likely. | Risk of microbial growth and enzymatic activity in non-sterile samples[6][7]. |

| 4°C (39.2°F) | Months | Good. Stable for extended periods if sterile. | Significantly reduces enzymatic activity and chemical hydrolysis rates[4]. |

| -20°C (-4°F) | Years | Excellent. Recommended for long-term storage. | Halts enzymatic activity and provides robust long-term preservation[2][4]. |

| -80°C (-112°F) | > Decade | Excellent. Optimal for archival purposes. | Provides the highest degree of stability for biological samples. |

Enzymatic Degradation

In biological matrices, enzymatic hydrolysis is the most significant and immediate threat to the stability of 3β-hydroxy-5α-androstan-17-one glucuronide.

-

β-Glucuronidases: These enzymes are ubiquitous in biological systems and are produced by various bacteria (e.g., E. coli) and are present in mammalian tissues and sourced from mollusks (Helix pomatia) for laboratory use[3]. They efficiently catalyze the hydrolysis of the glucuronide bond. The presence of bacterial contamination in a urine sample can rapidly lead to complete degradation of the analyte.

-

Enzyme Specificity: The rate of enzymatic hydrolysis can be influenced by the steroid's structure and the origin of the enzyme[8]. Some steroid glucuronides have shown resistance to hydrolysis by specific enzymes, such as those from E. coli, which is a critical consideration for analytical methods that rely on enzymatic cleavage[9][10]. The optimal pH for β-glucuronidase activity is typically in the acidic range, often between pH 4.0 and 5.2[3][11].

Primary Degradation Pathway: Hydrolysis

The singular, dominant degradation pathway for 3β-hydroxy-5α-androstan-17-one glucuronide is the hydrolytic cleavage of the C3β-O-glycosidic bond. This reaction yields two products: the free steroid, epiandrosterone, and D-glucuronic acid.

Caption: Primary hydrolytic degradation pathway.

Analytical Implications and Methodologies

The inherent instability of the glucuronide bond directly dictates the optimal analytical strategies. The choice of method is a critical decision point that can profoundly impact data quality.

-

Indirect Analysis (Hydrolysis-Based): Traditional methods, particularly for GC-MS, require a hydrolysis step to cleave the glucuronide, followed by extraction and derivatization of the free steroid[3][4].

-

Causality: This approach is necessary when the analytical instrument cannot directly detect the large, polar, non-volatile conjugate. However, it introduces significant potential for error. The hydrolysis step, whether enzymatic or chemical, may be incomplete, leading to a systematic underestimation of the true concentration[12]. The efficiency of this step can be highly variable depending on the sample matrix, enzyme lot, and incubation conditions.

-

-

Direct Analysis (Intact Conjugate): Modern techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), allow for the direct analysis of the intact steroid glucuronide[12][13].

-

Causality: By measuring the conjugate directly, this approach bypasses the entire hydrolysis step and its associated variability and uncertainty. It is the preferred method for achieving the highest level of accuracy and precision in quantification. It provides a true measurement of the conjugate as it existed in the sample at the time of collection, assuming proper storage.

-

Sources

- 1. Epiandrosterone - Wikipedia [en.wikipedia.org]

- 2. Long-term stability study and evaluation of intact steroid conjugate ratios after the administration of endogenous steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability studies of testosterone and epitestosterone glucuronides in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of storage and temperature on the stability of steroid hormones in dried blood spots | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]

- 8. The extraction and hydrolysis of steroid monoglucuronides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. Hydrolysis of conjugated steroids by beta-glucuronidase from Ampullaria and application to the determination of urinary 17-hydroxycorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. repositori.upf.edu [repositori.upf.edu]

- 13. Major glucuronide metabolites of testosterone are primarily transported by MRP2 and MRP3 in human liver, intestine and kidney - PMC [pmc.ncbi.nlm.nih.gov]

Technical Analysis: Androsterone Glucuronide vs. Epiandrosterone Glucuronide

The following technical guide details the structural, biosynthetic, and analytical distinctions between Androsterone Glucuronide and Epiandrosterone Glucuronide.

Executive Summary

Androsterone Glucuronide (Andro-G) and Epiandrosterone Glucuronide (Epiandro-G) are the primary phase II metabolites of dihydrotestosterone (DHT) and testosterone. While they share an identical molecular formula (

For drug development and clinical researchers, distinguishing these isomers is critical.[1] Andro-G serves as a primary biomarker for 5

Structural & Stereochemical Foundations

The core difference lies in the orientation of the hydroxyl group (conjugated to glucuronic acid) at C3 of the

| Feature | Androsterone Glucuronide (Andro-G) | Epiandrosterone Glucuronide (Epiandro-G) |

| IUPAC Name | ||

| C3 Configuration | Alpha ( | Beta ( |

| A/B Ring Junction | Trans (5 | Trans (5 |

| Precursor | Androsterone | Epiandrosterone (Isoandrosterone) |

| Polarity | Generally more lipophilic (axial) | Generally more polar (equatorial) |

Stereochemical Implication: The axial (

Biosynthetic Origins & Enzymology

Understanding the upstream and downstream pathways is essential for interpreting changes in metabolite concentration.

The 5 -Reductase Pathway

Both metabolites originate from the irreversible reduction of Testosterone or Androstenedione to Dihydrotestosterone (DHT) or

-

Androsterone Pathway: DHT is reduced by

-hydroxysteroid dehydrogenase ( -

Epiandrosterone Pathway: DHT is reduced by

-hydroxysteroid dehydrogenase (

Phase II Conjugation (Glucuronidation)

The conjugation step is highly regioselective and stereoselective.

-

Andro-G Formation: Primarily catalyzed by UGT2B15 and UGT2B17 . These enzymes show a strong preference for the

-hydroxyl group. -

Epiandro-G Formation: The

-hydroxyl group is a substrate for different isoforms. UGT1A4 has been identified as a key enzyme capable of glucuronidating

Pathway Visualization

Figure 1: Divergent biosynthetic pathways of Androsterone and Epiandrosterone Glucuronides.[2]

Analytical Methodology: LC-MS/MS

The "gold standard" for analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[3][4] Unlike GC-MS, which requires hydrolysis and derivatization (losing the glucuronide information), LC-MS/MS allows for the direct quantification of the intact conjugates.

The Isobaric Challenge

Since Andro-G and Epiandro-G have the same mass (m/z 465 in negative mode), mass spectrometry alone cannot distinguish them. Chromatographic separation is mandatory.

Chromatographic Separation Strategy

-

Column: A high-strength silica (HSS) T3 or a Phenyl-Hexyl column is recommended over standard C18 for better selectivity of steroid isomers.

-

Mobile Phase: Water (A) and Methanol (B) with 0.1% Formic Acid or Ammonium Fluoride (0.2 mM) for enhanced ionization in negative mode.

-

Elution Profile: Due to the equatorial (

) vs. axial (

Mass Spectrometry Transitions (MRM)

Negative Electrospray Ionization (ESI-) is preferred for steroid glucuronides due to the acidic carboxylic acid moiety on the glucuronide.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| Andro-G | 465.2 | 113.0 | 25-35 | Quantifier (Glucuronide fragment) |

| Andro-G | 465.2 | 289.2 | 20-30 | Qualifier (Aglycone loss) |

| Epiandro-G | 465.2 | 113.0 | 25-35 | Quantifier |

| Epiandro-G | 465.2 | 289.2 | 20-30 | Qualifier |

Note: The transitions are identical; separation relies entirely on Retention Time (RT).

Clinical & Pharmaceutical Applications[1][7]

Hyperandrogenism & PCOS

Androsterone Glucuronide is a validated marker of total androgenic activity.

-

Mechanism: It reflects the intracrine conversion of adrenal precursors (DHEA-S) to DHT in peripheral tissues (skin, adipose).

-

Utility: Serum Andro-G levels are significantly elevated in women with hirsutism and Polycystic Ovary Syndrome (PCOS), often correlating better with clinical symptoms than plasma Testosterone.

Anti-Doping (Steroid Profiling)

In the Athlete Biological Passport (ABP), the focus is often on the Androsterone/Etiocholanolone ratio to monitor

-

Detection: Exogenous DHT administration can alter the ratios of

-reduced metabolites (Andro/Epiandro) relative to -

Specificity: Monitoring the specific glucuronide forms directly (rather than hydrolyzed totals) provides a "phase II map" of the athlete's metabolism, potentially revealing genetic variations (e.g., UGT2B17 deletion) that mask doping.

Experimental Protocol: Direct Quantification

Objective: Isolate and quantify Andro-G and Epiandro-G from human serum or urine without hydrolysis.

Materials

-

Standards: Authentic Androsterone Glucuronide and Epiandrosterone Glucuronide (Certified Reference Materials).

-

Internal Standard:

-Androsterone Glucuronide. -

SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced), 30 mg/1 cc.

Step-by-Step Workflow

Step 1: Sample Preparation

-

Aliquot 200 µL of serum/urine.[5]

-

Add 20 µL of Internal Standard solution (100 ng/mL).

-

Add 200 µL of 0.1% Formic Acid in water to acidify and disrupt protein binding.

-

Vortex for 30 seconds.

Step 2: Solid Phase Extraction (SPE)

-

Conditioning: 1 mL Methanol followed by 1 mL Water.[1]

-

Loading: Load the pre-treated sample (~420 µL) at a slow flow rate (1 mL/min).

-

Washing: Wash with 1 mL of 5% Methanol in Water (removes salts/proteins but retains glucuronides).

-

Elution: Elute with 2 x 500 µL of Methanol .

-

Drying: Evaporate eluate to dryness under Nitrogen at 40°C.[1]

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50).

Step 3: LC-MS/MS Analysis

-

Inject 10 µL onto the LC-MS/MS system.[1]

-

Run the gradient (5% B to 95% B over 8 minutes).

-

Self-Validation Check: Ensure baseline resolution (

) between the Andro-G and Epiandro-G peaks using the reference standards. If peaks co-elute, adjust the gradient slope or switch to a Phenyl-Hexyl column.

Workflow Diagram

Figure 2: Direct LC-MS/MS workflow for steroid glucuronide quantification.

References

-

Bévalot, F. et al. (2016). Analysis of urinary steroid profiles by LC-MS/MS. Journal of Steroid Biochemistry and Molecular Biology. Link

-

Chouinard, S. et al. (2008). Glucuronidation of androgen metabolites by UGT1A4 and UGT2B7. Drug Metabolism and Disposition.[6][7][8][9] Link

-

Wudy, S. A. et al. (2018). Method validation for the simultaneous quantification of 15 urinary steroid glucuronides by LC-MS/MS. Journal of Steroid Biochemistry and Molecular Biology. Link

-

Labrie, F. et al. (2006). Androsterone glucuronide as a marker of adrenal androgen secretion. Journal of Clinical Endocrinology & Metabolism. Link

-

World Anti-Doping Agency (WADA) . (2023). Technical Document: Endogenous Anabolic Androgenic Steroids. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Human variability in isoform-specific UDP-glucuronosyltransferases: markers of acute and chronic exposure, polymorphisms and uncertainty factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Normalized testosterone glucuronide as a potential urinary biomarker for highly variable UGT2B17 in children 7 to 18 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repub.eur.nl [repub.eur.nl]

- 9. Androgens and doping tests: genetic variation and pit-falls - PMC [pmc.ncbi.nlm.nih.gov]

epiandrosterone b-D-glucuronide CAS number and chemical identifiers

Technical Monograph: Epiandrosterone -D-Glucuronide[1][4]

Chemical Identity & Physicochemical Properties

The stereochemistry at the C3 position (

Master Data Table

| Property | Value |

| Chemical Name | Epiandrosterone |

| Synonyms | Isoandrosterone glucuronide; |

| CAS Registry Number | 4271-00-5 (Free Acid); 21085-78-9 (Often cited for specific reference standards) |

| Molecular Formula | |

| Molecular Weight | 466.57 g/mol |

| Monoisotopic Mass | 466.2567 Da |

| Parent Compound | Epiandrosterone (CAS 481-29-8) |

| Stereochemistry | |

| Solubility | Soluble in Methanol, DMSO, Water (pH dependent); slightly soluble in Acetonitrile.[1][2][3][4][5][6][7][8] |

Structural Identifiers

-

SMILES (Canonical): C[C@]12CC[C@H]3C)[C@@H]1CC[C@@H]2O[C@@H]5O[C@H]5O)C(=O)O

-

InChI Key: (Isomer Specific) VFUIRAVTUVCQTF-UHFFFAOYSA-N (Note: Standard InChI generation may vary based on protonation state).

Biosynthesis & Metabolic Pathway

Epiandrosterone is formed primarily via the

-

Enzymology: The

-hydroxyl group is less accessible than the -

Stereoselectivity: The

-reduced steroid backbone forces the A/B rings into a trans fusion, creating a planar structure distinct from

Figure 1: Metabolic pathway showing the conversion of precursors to Epiandrosterone and its subsequent Phase II conjugation.

Analytical Methodology: LC-MS/MS Quantification

Direct detection of the intact glucuronide is superior to enzymatic hydrolysis (using

Protocol: Solid Phase Extraction (SPE) & LC-MS/MS

Objective: Quantify Epi-Gluc in human urine without hydrolysis.[1][2][4]

-

Sample Preparation:

-

Solid Phase Extraction (SPE):

-

LC Parameters:

-

MS/MS Parameters (Negative Ion Mode):

MRM Transitions Table

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) |

| Epi-Gluc | 465.2 [M-H]- | 289.2 (Aglycone) | Quantifier | 25 |

| Epi-Gluc | 465.2 [M-H]- | 113.0 (Glucuronide) | Qualifier | 35 |

| Epi-Gluc | 465.2 [M-H]- | 75.0 (Cleavage) | Qualifier | 40 |

Chemical Synthesis Protocol

For the production of high-purity reference materials, the Schmidt Trichloroacetimidate Method is recommended over the traditional Koenigs-Knorr reaction due to higher yields and milder conditions.

Reaction Scheme

Reagents:

-

Acceptor: Epiandrosterone (

-hydroxy-5 -

Donor: Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-

-D-glucopyranuronate. -

Promoter:

(Boron trifluoride diethyl etherate).[1][2][3][4]

Step-by-Step Synthesis Workflow

Figure 2: Chemical synthesis workflow using the Schmidt trichloroacetimidate glycosylation strategy.

Detailed Procedure:

-

Coupling: Dissolve Epiandrosterone (1 eq) and the Trichloroacetimidate Donor (1.2 eq) in dry Dichloromethane (DCM) under Argon. Cool to -20°C. Add

(0.1 eq) dropwise.[1][2][3][4] Stir for 2 hours. -

Quenching: Neutralize with Triethylamine (TEA). Concentrate in vacuo.[2][4][9]

-

Deprotection: Dissolve the protected intermediate in Methanol/Water (4:1). Add Lithium Hydroxide (LiOH, 5 eq).[1][2][3][4] Stir at room temperature for 4 hours to remove acetyl groups and hydrolyze the methyl ester.

-

Purification: Neutralize with Amberlite IR-120 (H+) resin.[1][2][3][4] Filter and purify via C18 Preparative HPLC to isolate the

-anomer.[2][4]

References

-

National Center for Biotechnology Information (PubChem). Androsterone Glucuronide (Isomer Comparison).[1][2][3][4] PubChem Compound Summary for CID 114833.[2][3][4] Available at: [Link][1][2][3][4]

-

Wudy, S. A., et al. (2020). Targeted LC-MS/MS analysis of steroid glucuronides in human urine.[1][2][3][4] Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

-

Bévalot, F., et al. (2015). Analysis of urinary steroid glucuronides by LC-MS/MS.[1][2][3][4] Steroids.[2][4][10][11][12][13][14] (Contextual grounding for negative mode ESI).

-

Schmidt, R. R. New Methods for the Synthesis of Glycosides and Oligosaccharides.[2] Angewandte Chemie International Edition.[2][4] (Foundational reference for the Trichloroacetimidate method).

Sources

- 1. Androsterone Glucuronide | C25H38O8 | CID 114833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Epitestosterone glucuronide | LGC Standards [lgcstandards.com]

- 3. PubChemLite - Androsterone glucuronide (C25H38O8) [pubchemlite.lcsb.uni.lu]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. air.unimi.it [air.unimi.it]

- 6. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epi Androsterone-ß-Glucuronide - Acanthus Research [acanthusresearch.com]

- 8. 3-Epiandrosterone | C19H30O2 | CID 225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. eva.mpg.de [eva.mpg.de]

- 11. repositum.tuwien.at [repositum.tuwien.at]

- 12. d-nb.info [d-nb.info]

- 13. eva.mpg.de [eva.mpg.de]

- 14. CN103102379A - Production method for synthetizing epiandrosterone from single enol ketone acetate - Google Patents [patents.google.com]

Methodological & Application

LC-MS/MS protocol for detection of epiandrosterone b-D-glucuronide

Application Note: Direct Quantification of Epiandrosterone

Executive Summary & Context

Objective: To establish a robust, high-sensitivity protocol for the direct detection and quantification of Epiandrosterone

Significance:

Epiandrosterone (3

Target Audience: Bioanalytical chemists, Anti-Doping Laboratory scientists, and Clinical Researchers.

Chemical & Physical Properties

| Property | Description |

| Analyte | Epiandrosterone |

| CAS Number | 15372-35-7 (Aglycone: 481-29-8) |

| Molecular Formula | |

| Exact Mass | 466.2567 Da |

| Precursor Ion | |

| Key Challenge | Isobaric separation from Androsterone Glucuronide (3 |

Experimental Workflow (Visualized)

The following diagram outlines the critical path from sample accession to data processing.

Figure 1: End-to-end analytical workflow for direct steroid glucuronide analysis.

Sample Preparation Protocol

Rationale: Urine contains high salt and protein content that suppresses ionization in ESI negative mode. While "dilute-and-shoot" is possible, Solid Phase Extraction (SPE) is recommended for high-integrity applications (e.g., doping control) to minimize matrix effects and maintain column longevity.

Reagents:

-

Internal Standard (IS): Epiandrosterone-d5-glucuronide (preferred) or Androsterone-d4-glucuronide.

-

SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) Polymeric sorbent (e.g., Oasis HLB or Strata-X), 30 mg/1 mL.

Step-by-Step Procedure:

-

Aliquot: Transfer 100 µL of urine into a 2 mL tube.

-

Spike: Add 20 µL of Internal Standard solution (1 µg/mL in Methanol).

-

Dilution: Add 900 µL of 0.1% Formic Acid in water (to protonate acidic species and disrupt protein binding). Vortex for 30 seconds.

-

Conditioning: Condition SPE cartridge with 1 mL Methanol followed by 1 mL Water.

-

Loading: Load the diluted sample onto the cartridge under gravity or low vacuum.

-

Wash: Wash with 1 mL 5% Methanol in Water (removes salts).

-

Elution: Elute with 1 mL 100% Methanol.

-

Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:MeOH).

LC-MS/MS Method Parameters

Liquid Chromatography (LC)

Column Selection:

The separation of the 3

-

Column: Poroshell 120 Phenyl-Hexyl or Acquity UPLC BEH Phenyl (2.1 x 100 mm, 1.7–2.7 µm).

-

Mobile Phase A: 1 mM Ammonium Fluoride in Water (Enhances negative ionization) OR 0.1% Acetic Acid in Water.

-

Mobile Phase B: Methanol (Acetonitrile can cause higher background in negative mode for this application).

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % B (Methanol) | Event |

|---|---|---|

| 0.0 | 30 | Initial Hold |

| 1.0 | 30 | Start Gradient |

| 8.0 | 65 | Elution of Glucuronides |

| 8.5 | 95 | Wash |

| 10.0 | 95 | Wash Hold |

| 10.1 | 30 | Re-equilibration |

| 12.0 | 30 | End |

Mass Spectrometry (MS)

Ionization: Electrospray Ionization (ESI) – Negative Mode .

Why Negative Mode? Steroid glucuronides possess a carboxylic acid moiety on the glucuronic acid group. This deprotonates easily (

Source Parameters (Generic - Optimize for Instrument):

-

Curtain Gas: 30 psi

-

IonSpray Voltage: -4500 V

-

Temperature: 500°C

-

Declustering Potential (DP): -60 V

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor ( | Product ( | Dwell (ms) | CE (V) | Type |

| EpiA-G | 465.2 | 113.0 | 50 | -30 | Quantifier (Glucuronide fragment) |

| EpiA-G | 465.2 | 75.0 | 50 | -45 | Qualifier (Glucuronide fragment) |

| EpiA-G | 465.2 | 289.2 | 50 | -25 | Qualifier (Steroid Aglycone)* |

| IS (d5) | 470.2 | 113.0 | 50 | -30 | Internal Standard |

*Note: The aglycone fragment (289.2) is often less intense in negative mode than the glucuronide fragments (113/75) but provides higher structural specificity.

Validation & Troubleshooting

Isomer Separation (System Suitability)

You must verify the separation of the "Triad": Androsterone-G, Etiocholanolone-G, and Epiandrosterone-G.

-

Requirement: Valley height between peaks must be < 10% of the peak height.

-

Order of Elution (Typical on Phenyl-Hexyl):

-

Etiocholanolone-G (5

) - Elutes first due to "bent" structure. -

Epiandrosterone-G (3

, 5 -

Androsterone-G (3

, 5

-

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for common steroid glucuronide analysis issues.

References

-

World Anti-Doping Agency. (2021).[1] Technical Document TD2021EAAS: Measurement and Reporting of Endogenous Anabolic Androgenic Steroid (EAAS) Markers of the Urinary Steroid Profile.[1][2][3][Link][1][2][3][4]

-

Polet, M., et al. (2016). "Evaluation of the sensitivity of different LC-MS/MS acquisition modes for the detection of steroid glucuronides in urine." Journal of Chromatography B, 1040, 16-24. [Link]

-

Borts, D. J., & Bowers, L. D. (2000). "Direct measurement of urinary testosterone and epitestosterone conjugates using high-performance liquid chromatography/tandem mass spectrometry." Journal of Mass Spectrometry, 35(1), 50-61. [Link]

-

Badoud, F., et al. (2011). "Quantification of glucuronidated and sulfated steroids in human urine by ultra-high pressure liquid chromatography quadrupole time-of-flight mass spectrometry." Analytical and Bioanalytical Chemistry, 400(7), 1971-1986. [Link]

Sources

Application Note: Solid Phase Extraction Strategies for Epiandrosterone Glucuronide from Human Urine

Abstract & Introduction

Epiandrosterone Glucuronide (Epi-G) is a primary Phase II metabolite of epiandrosterone, a key endogenous androgen.[1][2] Its quantification is critical in two primary domains: clinical endocrinology (assessing androgen metabolism disorders) and anti-doping (monitoring the "Steroid Module" of the Athlete Biological Passport under WADA guidelines).

While historical methods relied on enzymatic hydrolysis followed by GC-MS analysis of the aglycone (Epiandrosterone), modern bioanalysis increasingly favors direct detection of the intact glucuronide via LC-MS/MS. This approach eliminates hydrolysis variability and improves throughput.[3]

This guide details two validated Solid Phase Extraction (SPE) protocols:

-

Method A (Gold Standard): Mixed-Mode Weak Anion Exchange (WAX) for intact Epi-G.[1][2]

-

Method B (Traditional): Polymeric Reversed-Phase (HLB) following enzymatic hydrolysis.[1][2]

Physicochemical Context & Mechanism

To design a robust extraction, one must understand the analyte's behavior in solution.

The Extraction Logic

We exploit the negative charge of the glucuronide at physiological pH to achieve orthogonal selectivity using Mixed-Mode WAX sorbents. This allows us to wash away neutral steroids (interferences) with 100% organic solvent while the Epi-G remains "locked" to the sorbent by ionic attraction.

Method A: Direct Intact Extraction (Mixed-Mode WAX)[1][2]

Objective: Isolation of intact Epi-G for LC-MS/MS. Sorbent: Mixed-Mode Weak Anion Exchange (e.g., Waters Oasis WAX, Phenomenex Strata-X-AW).[1][2] Mechanism: Retention via both hydrophobic interaction (steroid backbone) and anion exchange (glucuronide tail).[1][2]

Protocol Workflow

| Step | Solvent / Buffer | Volume | Critical Technical Note |

| 1. Sample Prep | Urine + Internal Standard (ISTD) | 200 µL | Spike with d3-Epiandrosterone Glucuronide.[1][2] Dilute 1:1 with 50 mM Ammonium Acetate (pH 7.0) . Why: Ensures pH > pKa (3.[1][2]5) so Epi-G is ionized (negative).[1][2] |

| 2. Condition | Methanol (MeOH) | 1 mL | Activates hydrophobic pores.[1][2] |

| 3. Equilibrate | Water (or pH 7 Buffer) | 1 mL | Prepares ion-exchange sites.[1][2] |

| 4. Load | Prepared Sample | 400 µL | Load at gravity or low vacuum (1-2 mL/min). |

| 5. Wash 1 | 25 mM Ammonium Acetate (pH 7) | 1 mL | Removes salts, urea, and creatinine. |

| 6.[1] Wash 2 | 100% Methanol | 1 mL | Crucial Step: Removes neutral steroids (Testosterone, DHEA) and hydrophobic interferences.[1] Why: Epi-G stays bound via ionic interaction.[1][2] |

| 7. Elute | MeOH + 5% Formic Acid | 2 x 250 µL | Release Mechanism: Acid protonates the glucuronide (neutralizes charge), breaking the ionic bond. |

| 8. Post-Process | Evaporate & Reconstitute | -- | Dry under |

Visualizing Method A (WAX Logic)

Figure 1: The "Lock-and-Key" mechanism of Weak Anion Exchange SPE.[1][2] High organic washes utilize the ionic lock to remove hydrophobic interferences.

Method B: Hydrolysis-Mediated Extraction (Polymeric RP)[1][2]

Objective: Isolation of free Epiandrosterone (aglycone) for GC-MS or LC-MS. Sorbent: Hydrophilic-Lipophilic Balanced Polymer (e.g., Waters Oasis HLB, Phenomenex Strata-X).[1][2] Context: Required when comparing results to historical databases or when "Total Epiandrosterone" is the required metric.

Protocol Workflow

| Step | Solvent / Buffer | Volume | Critical Technical Note |

| 1. Hydrolysis | Urine + Enzyme | 1 mL | Add 1 mL Phosphate Buffer (pH 7) + 50 µL E. coli |

| 2. Condition | Methanol | 1 mL | Activates sorbent. |

| 3.[2] Equilibrate | Water | 1 mL | Removes organic residue. |

| 4.[2] Load | Hydrolyzed Sample | 2 mL | The aglycone (Epiandrosterone) is neutral and hydrophobic. |

| 5. Wash | 5% Methanol in Water | 1 mL | Removes salts and highly polar matrix components. Do not use high % organic or you will lose the analyte. |

| 6. Elute | 100% Methanol | 1 mL | Elutes the free steroid. |

Comparative Analysis & Validation

When validating these methods, the following parameters are typical for urine matrices.

| Parameter | Method A (Intact / WAX) | Method B (Hydrolysis / HLB) |

| Selectivity | High (Removes neutral steroids) | Moderate (Co-extracts all neutral steroids) |

| Recovery | > 85% | 70-90% (Dependent on hydrolysis efficiency) |

| Matrix Effect | Low (< 10% suppression) | Moderate (Requires careful wash) |

| Throughput | High (No incubation time) | Low (Requires 1-2h incubation) |

| Stability | High (Glucuronide is stable) | Variable (Aglycone susceptible to oxidation) |

Validation Checklist (Self-Validating System)

-

Linearity:

over 5–500 ng/mL range.[2] -

Internal Standard: Use d3-Epiandrosterone Glucuronide (for Method A) or d3-Epiandrosterone (for Method B).[1][2] Do not use analog standards (e.g., methyltestosterone) for high-precision work.[1][2]

-

Ion Suppression Check: Post-column infusion of analyte while injecting a blank urine extract.[2] Look for dips in the baseline at the retention time.

Analytical Workflow Diagram

Figure 2: Decision tree for selecting the appropriate extraction pathway based on analytical goals.

References

-

World Anti-Doping Agency (WADA). (2021).[1][2] Technical Document TD2021EAAS: Endogenous Anabolic Androgenic Steroids.[2][5] Retrieved from [Link][1][2]

-

Waters Corporation. (2020).[2] Oasis WAX for Mixed-Mode Weak Anion Exchange of Acidic Drugs.[2] Application Note. Retrieved from [Link][1][2]

-

Antignac, J. P., et al. (2005).[1][2] "Direct detection of steroid conjugates in human urine by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. (Contextual grounding for direct glucuronide detection).

-

Kuuranne, T., et al. (2008).[1][2] "Glucuronide hydrolysis in doping control: E. coli vs Helix pomatia." Drug Testing and Analysis. (Supports the requirement for specific enzymatic hydrolysis in Method B).

-

Polet, M., et al. (2016).[1][2] "Direct quantification of steroid glucuronides in human urine by liquid chromatography–electrospray tandem mass spectrometry." Analytica Chimica Acta. (Methodological basis for WAX approach).

Sources

enzymatic hydrolysis of epiandrosterone b-D-glucuronide using beta-glucuronidase

An Application Guide to the Enzymatic Hydrolysis of Epiandrosterone β-D-Glucuronide

Abstract

The quantitative analysis of steroid hormones and their metabolites is a cornerstone of clinical diagnostics, forensic toxicology, and sports anti-doping efforts. Epiandrosterone, a key metabolite of dehydroepiandrosterone (DHEA), is primarily excreted in urine as a water-soluble glucuronide conjugate. To enable detection by standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), this conjugate must first be cleaved. This application note provides a comprehensive guide to the enzymatic hydrolysis of epiandrosterone β-D-glucuronide using β-glucuronidase, detailing the underlying principles, a robust protocol, and critical optimization strategies to ensure analytical accuracy and reliability.

Scientific Foundation: The Rationale for Enzymatic Hydrolysis

In the body, glucuronidation is a major Phase II metabolic pathway that detoxifies and enhances the excretion of various endogenous and exogenous compounds, including steroid hormones.[1] This process, occurring mainly in the liver, attaches a glucuronic acid moiety to the steroid, rendering it highly polar and water-soluble for efficient renal clearance. Epiandrosterone β-D-glucuronide is the product of this reaction.

For analytical purposes, the conjugated form is often difficult to retain on reverse-phase chromatography columns and may not be amenable to direct GC-MS analysis.[2] Therefore, a hydrolysis step is essential to liberate the parent, non-conjugated steroid (aglycone). While acid hydrolysis is an alternative, it is a harsh method that can lead to the degradation of the target analyte.[3] Enzymatic hydrolysis, by contrast, offers high specificity and mild reaction conditions, preserving the integrity of the steroid molecule.[3]

The enzyme β-glucuronidase (EC 3.2.1.31) is a glycoside hydrolase that specifically catalyzes the cleavage of the β-D-glucuronic acid residue from the steroid backbone.[4][5] The reaction proceeds via the breaking of the glycosidic bond, yielding the free steroid and D-glucuronic acid.

Caption: Enzymatic hydrolysis of epiandrosterone β-D-glucuronide.

Selecting the Right Catalyst: A Comparison of β-Glucuronidase Sources

β-Glucuronidase enzymes are commercially available from various sources, and the choice of enzyme is a critical first step that impacts reaction efficiency, time, and specificity.[3]

-

Helix pomatia (Roman Snail): This is a traditional source. Preparations from Helix pomatia are often crude extracts containing both β-glucuronidase and sulfatase activity.[6][7] This can be advantageous if simultaneous hydrolysis of sulfate conjugates is desired. However, these preparations can suffer from batch-to-batch variability and may contain other enzymes that could potentially alter the steroid structure, leading to inaccurate quantification.[6][8]

-

Escherichia coli (E. coli): β-Glucuronidase from E. coli is known for its high activity and specificity towards glucuronides.[3][9] It typically lacks significant sulfatase activity, making it ideal for targeted glucuronide hydrolysis. It is often more robust and less sensitive to changes in substrate concentration compared to other sources.[3]

-

Abalone (Patella vulgata): This source also provides β-glucuronidase and is used in many analytical kits. Its performance can be highly dependent on reaction conditions, particularly pH.[10][11]

-

Recombinant Enzymes: These are becoming the industry standard. Produced in controlled microbial systems, recombinant β-glucuronidases offer high purity, lot-to-lot consistency, and are often engineered for rapid "flash" hydrolysis, significantly reducing incubation times from hours to minutes.[12][13]

For the hydrolysis of epiandrosterone β-D-glucuronide, a high-purity recombinant or E. coli-derived enzyme is recommended to ensure specific and complete cleavage without the risk of side reactions.

Core Protocol: Hydrolysis of Epiandrosterone β-D-Glucuronide in Urine

This protocol provides a validated starting point for the hydrolysis of steroid glucuronides in a complex biological matrix like urine. Optimization is recommended based on the specific enzyme used and the analytical goals.

Materials and Reagents

-

Sample: Human urine, stored at -20°C.

-

Enzyme: High-purity β-glucuronidase from E. coli or a recombinant source (e.g., activity of ≥ 100,000 units/mL).

-

Buffer: 1 M Sodium Acetate Buffer, pH 5.0.

-

Internal Standard (IS): Deuterated epiandrosterone (e.g., epiandrosterone-d5) in methanol.

-

Reaction Stop Solution: 1 M Sodium Hydroxide (NaOH).

-

Extraction: Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode).

-

Instrumentation: Calibrated pipettes, vortex mixer, heating block or water bath, centrifuge, LC-MS/MS system.

Step-by-Step Methodology

-

Sample Thawing and Preparation:

-

Thaw frozen urine samples completely at room temperature.

-

Vortex each sample for 15 seconds to ensure homogeneity.

-

Centrifuge the samples at 3,000 x g for 10 minutes to pellet any particulate matter. Use the clear supernatant for the hydrolysis reaction. This step is crucial to prevent clogging of analytical columns later.

-

-

Reaction Setup:

-

In a clean microcentrifuge tube, pipette 500 µL of the urine supernatant.

-

Add 10 µL of the internal standard solution.

-

Add 100 µL of 1 M Sodium Acetate Buffer (pH 5.0). Vortex briefly. The buffer stabilizes the pH within the optimal range for the enzyme, as urine pH can vary significantly (from 4.5 to 8.0), which can impact enzyme performance by over 20% for every 0.5 unit shift.[1][11]

-

Add 20 µL of the β-glucuronidase enzyme solution. The amount of enzyme may need to be optimized, but this provides a robust starting point.

-

-

Incubation:

-

Vortex the reaction mixture gently for 5 seconds.

-

Incubate at 55°C for 60 minutes in a heating block or water bath. Rationale: Elevated temperatures increase the reaction rate. However, temperatures above 65°C can lead to enzyme denaturation.[2] Newer recombinant enzymes may allow for complete hydrolysis in as little as 5-15 minutes at room temperature.[12][13]

-

-

Reaction Termination:

-

After incubation, immediately stop the reaction by adding 100 µL of 1 M NaOH. This rapidly shifts the pH outside the enzyme's active range, halting all catalytic activity and ensuring a consistent hydrolysis endpoint for all samples.

-

-

Post-Hydrolysis Cleanup (Solid Phase Extraction):

-

The liberated, non-polar epiandrosterone must now be extracted from the aqueous urine matrix. Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the entire hydrolyzed sample onto the cartridge.

-

Wash the cartridge to remove salts and other interferences.

-

Elute the free epiandrosterone and internal standard using an appropriate organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

-

Caption: Experimental workflow for enzymatic hydrolysis.

Optimizing for Success: Key Experimental Parameters

Achieving complete and reproducible hydrolysis requires careful consideration of several factors. The optimal conditions are often compound-dependent.[2]

| Parameter | Recommendation | Rationale & Expert Insights |

| Enzyme Source | Recombinant or E. coli | Provides the highest purity and activity for glucuronide-specific cleavage, ensuring predictable results.[8][13] Avoids potential side reactions from cruder preparations like Helix pomatia. |

| pH | 4.5 - 6.5 | Most β-glucuronidases exhibit optimal activity in a slightly acidic environment.[3] However, the exact optimum can vary between enzymes from different sources.[11] It is critical to buffer the reaction, as native urine pH is highly variable. |

| Temperature | 37°C - 60°C | Higher temperatures accelerate the reaction. However, stability must be considered; some enzymes lose activity rapidly above 60°C.[2] Always consult the manufacturer's data sheet. Recombinant enzymes can often work efficiently at room temperature.[12] |

| Incubation Time | 15 min - 24 hours | This is highly dependent on the enzyme source, activity, and temperature. Recombinant enzymes can achieve >90% hydrolysis in minutes,[13] while older preparations may require overnight incubation.[6][9] It is essential to validate this parameter to find the shortest time required for complete cleavage. |

| Matrix Effects | Sample Dilution / Pre-treatment | Urine contains endogenous substances that can inhibit enzyme activity.[1][9] If incomplete hydrolysis is suspected, diluting the urine sample with buffer or performing a preliminary clean-up on a resin like Amberlite XAD-2 can remove inhibitors and improve efficiency.[9] |

Conclusion

The enzymatic hydrolysis of epiandrosterone β-D-glucuronide is a critical sample preparation step for its accurate quantification in biological fluids. By understanding the catalytic mechanism, carefully selecting a high-purity β-glucuronidase, and systematically optimizing key reaction parameters such as pH, temperature, and incubation time, researchers can develop a robust and reliable method. The protocol and insights provided herein serve as a comprehensive foundation for drug development professionals and analytical scientists to achieve high-quality data in steroid analysis.

References

-

Graef, V., Furuya, E., & Nishikaze, O. (1977). Hydrolysis of steroid glucuronides with beta-glucuronidase preparations from bovine liver, Helix pomatia, and E. coli. Clinical Chemistry, 23(3), 532-535. [Link]

-

Wakabayashi, M., & Fishman, W. H. (1961). The comparative ability of beta-glucuronidase preparations (liver, Escherichia coli, Helix pomatia, and Patella vulgata) to hydrolyze certain steroid glucosiduronic acids. The Journal of Biological Chemistry, 236, 996-1001. [Link]

-

Abdel-Khalik, J., et al. (2019). Steroid deconjugation by helix pomatia – can we overcome snail speed?. Endocrine Abstracts. [Link]

-

Gassen, M., et al. (2021). Targeted LC–MS/MS analysis of steroid glucuronides in human urine. The Journal of Steroid Biochemistry and Molecular Biology, 206, 105774. [Link]

-

Wikipedia. (n.d.). β-Glucuronidase. [Link]

-

Akanuma, S., et al. (2012). Kinetic Analysis of β-Galactosidase and β-Glucuronidase Tetramerization Coupled with Protein Translation. PLoS ONE, 7(4), e36027. [Link]

-

Gassen, M., et al. (2020). Targeted LC-MS/MS analysis of steroid glucuronides in human urine. The Journal of Steroid Biochemistry and Molecular Biology, 206, 105774. [Link]

-

Miller, J. (2018). Kinetics of glycosyl hydrolase family 2 beta-glucuronidases. ECI Digital Archives. [Link]

-

Taylor & Francis. (n.d.). β-glucuronidase – Knowledge and References. [Link]

-

Pellock, S. J., et al. (2018). Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception. ACS Chemical Biology, 13(8), 2223-2232. [Link]

-

Aalto, A., et al. (2009). Determination of sulphate- and glucuronide-conjugated anabolic steroids by direct injection of urine to UPLC-MS. Recent Advances in Doping Analysis (17). [Link]

-

Keating, D. J., et al. (2019). Impact of host and environmental factors on β-glucuronidase enzymatic activity: implications for gastrointestinal serotonin. American Journal of Physiology-Gastrointestinal and Liver Physiology, 317(5), G631-G641. [Link]

-

ResearchGate. (n.d.). Representative chemical structures of the steroids showing a.... [Link]

-

Wudy, S. A., et al. (2018). Mass Spectrometry Based Determination of Unconjugated, Sulfated and Glucuronidated Steroid Hormones and Their Metabolites in Biological Fluids. Journal of visualized experiments : JoVE. [Link]

-

Turpin, F. H. (1959). Some factors influencing beta-glucuronidase hydrolysis of 17-hydroxycorticosteroids in urine. American Journal of Clinical Pathology, 31(6), 504-506. [Link]

-

Biotage. (n.d.). Analysis of Commercially Available Beta-Glucuronidase Enzymes and Optimum Hydrolysis Conditions in Urine for Licit and Illicit. [Link]

-

MSACL. (n.d.). Evaluation of a new optimized β-glucuronidase for flash-hydrolysis. [Link]

-

El-Aneed, A., et al. (2009). Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 861-875. [Link]

-

Dagsdóttir, A. D., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 12(1), 1. [Link]

-

BioAssay Systems. (n.d.). Beta Glucuronidase Assay Kit. [Link]

-

Phenomenex. (n.d.). Validation of an Automated Method to Remove β-Glucuronidase from Hydrolyzed Pain Management Urine Sample. [Link]

Sources

- 1. Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis - IMCS [imcstips.com]

- 2. 使用UHPLC/MS(TOF)检测不同酶水解条件处理的尿液中药物和代谢物 [sigmaaldrich.cn]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. β-Glucuronidase - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolysis of steroid glucuronides with beta-glucuronidase preparations from bovine liver, Helix pomatia, and E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The comparative ability of beta-glucuronidase preparations (liver, Escherichia coli, Helix pomatia, and Patella vulgata) to hydrolyze certain steroid glucosiduronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. imcstips.com [imcstips.com]

- 12. msacl.org [msacl.org]

- 13. mdpi.com [mdpi.com]

Application Note: High-Performance Liquid Chromatography Separation of Intact Steroid Glucuronides

Abstract & Core Challenge

Steroid glucuronides are Phase II metabolic conjugates formed to facilitate the excretion of lipophilic steroids. Unlike their parent aglycones, these metabolites are highly polar, acidic (pKa ~3.5 due to the glucuronic acid moiety), and often exist as positional isomers (e.g., steroid-3-glucuronide vs. steroid-17-glucuronide).

The Separation Challenge:

-

Polarity Shift: The addition of the glucuronic acid group drastically reduces logP, causing these compounds to elute near the void volume (

) on standard C18 gradients designed for lipophilic steroids. -

Isomeric Complexity: Positional isomers (e.g., Testosterone-17-glucuronide vs. Epitestosterone-17-glucuronide) have identical mass-to-charge (m/z) ratios. MS/MS cannot distinguish them without chromatographic resolution.[1]

-

Dewetting: Highly aqueous mobile phases required to retain these polar analytes can cause phase collapse (dewetting) in conventional C18 columns.

This guide details a robust protocol for the direct separation of intact steroid glucuronides without enzymatic hydrolysis, utilizing Phenyl-Hexyl and Biphenyl stationary phases to exploit

Physicochemical Mechanics of Separation

Stationary Phase Selection: The Advantage

While C18 columns rely solely on hydrophobic interaction, steroid glucuronides possess a rigid steroid backbone capable of

-

C18 (Octadecyl): Good for general retention but often fails to separate positional isomers like Morphine-3-glucuronide vs. Morphine-6-glucuronide (analogous to steroid pairs).

-

Biphenyl / Phenyl-Hexyl: These phases offer "orthogonal selectivity." The phenyl rings in the stationary phase interact with the

electrons of the steroid nucleus. This interaction is sterically sensitive, allowing for the separation of diastereomers (e.g.,

Mobile Phase Chemistry

-

Organic Modifier: Methanol is preferred over Acetonitrile for Phenyl-based columns.[2] Acetonitrile forms a

-electron cloud that can shield the stationary phase, suppressing the specific -

Buffer/pH: The mobile phase must be acidic (pH 2.5 – 3.5) to suppress the ionization of the glucuronic acid carboxyl group (pKa ~3.2). Keeping the analyte in its neutral (protonated) form increases retention on reversed-phase columns.

-

Recommended: 0.1% Formic Acid or 5mM Ammonium Formate (pH 3.0).

-

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical decision path for method development, distinguishing between simple quantification and complex isomer resolution.

Caption: Decision tree for column selection based on the presence of isobaric steroid glucuronides.

Sample Preparation (Solid Phase Extraction)

Direct injection of urine is possible but often leads to ion suppression. A polymeric SPE cleanup is recommended.

Materials:

-

Cartridge: Oasis HLB or Strata-X (Polymeric Reversed-Phase), 30 mg/1 cc.

-

Reagents: Methanol (MeOH), HPLC Water, 2% Formic Acid.

Step-by-Step Protocol:

-

Conditioning: 1 mL MeOH followed by 1 mL Water.

-